Cyclobuxine D and its derivatives, such as Cyclovirobuxine D (CVB-D), are compounds that have garnered attention in the medical field due to their therapeutic potential. These compounds are extracted from Buxus microphylla and have been traditionally used in various treatments in China. Recent studies have focused on understanding the pharmacological effects and mechanisms of action of these substances, particularly in the context of cardiovascular diseases and cognitive function enhancement235.
The mechanism of action of Cyclovirobuxine D involves multiple pathways. It has been shown to ameliorate acute myocardial ischemia by opening ATP-sensitive potassium (K(ATP)) channels, releasing nitric oxide (NO), and inhibiting thrombosis2. The opening of K(ATP) channels and NO release contribute to the cytoprotective effects on cardiomyocytes, while the anti-thrombotic action helps in reducing the risk of venous thrombosis. Additionally, Cyclovirobuxine D has been found to inhibit the currents of human-ether-a-go-go-related gene (HERG) potassium channels, which are crucial for cardiac repolarization, suggesting a potential role in modulating cardiac action potential and arrhythmias4. In the context of cognitive functions, D-Cycloserine, a related compound, acts as a partial agonist at the NMDA receptor and has been shown to improve cognitive functions by stabilizing the strengthening of NMDA receptors, a process associated with learning and memory16.
Cyclovirobuxine D has demonstrated significant protective effects against myocardial injuries caused by ischemia and reperfusion in rat hearts. It has been observed to suppress mechanical failure, inhibit the release of ATP metabolites, and prevent the release of creatine phosphokinase during reperfusion, indicating its potential in treating ischemic heart conditions3. Moreover, the compound has been shown to improve heart function and lower blood pressure without increasing heart rate, which is beneficial for patients with cardiac insufficiency and hypertension5.
D-Cycloserine has been studied for its cognitive-enhancing properties. It has been found to potentiate the duration of motor cortical excitability enhancements induced by transcranial direct current stimulation (tDCS), suggesting its potential in cognitive therapy and rehabilitation for conditions such as stroke or neurodegenerative diseases1. Furthermore, D-Cycloserine's ability to lower kynurenic acid formation by inhibiting kynurenine aminotransferases may contribute to its cognitive benefits, as this could enhance the availability of glycine sites for NMDA receptor activation, which is important for memory and cognition6.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5